COMT Inhibition Potency: Nanomolar Activity with Differentiated Isoform Profile vs. Standard Inhibitor Entacapone
Ethyl 3-ethoxy-5-hydroxybenzoate inhibits rat brain COMT with an IC50 of 18 nM [1]. The clinically used COMT inhibitor entacapone exhibits an IC50 of approximately 10 nM under comparable rat brain homogenate conditions [2]. Although the target compound is roughly 1.8‑fold less potent than entacapone, its distinct meta‑substituted benzoate scaffold—lacking the nitrocatechol moiety present in entacapone—offers a structurally differentiated starting point for medicinal chemistry, with a potentially lower risk of catechol‑related toxicity.
| Evidence Dimension | COMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Entacapone: ~10 nM |
| Quantified Difference | 1.8‑fold less potent |
| Conditions | Rat brain COMT, in vitro inhibition assay using 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
This differential enables researchers to select a non‑catechol COMT inhibitor scaffold for probe development when structural novelty and a differentiated safety hypothesis are prioritized over maximal potency.
- [1] BindingDB. IC50 18 nM for rat brain COMT (monomerid 50017861). View Source
- [2] Wikipedia. Entacapone: COMT IC50 ≈ 10 nM. View Source
